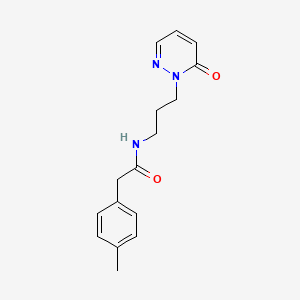

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide, commonly known as OP3-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Pyridazin-3-one Derivatives

A novel class of pyridazin-3-one derivatives was synthesized through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, such as p-nitrophenylacetic acid and cyanoacetic acid, yielding pyridazin-3-one derivatives as sole products in excellent yield. Further reactions involving these derivatives led to the creation of various azolo[1,5-a]pyrimidine derivatives and a new class of 1,8-naphthyridine derivatives, indicating the potential for generating diverse chemical structures from pyridazinone frameworks (Ibrahim & Behbehani, 2014).

Cardiotonic Activity of Dihydropyridazinone Derivatives

Dihydropyridazinone derivatives were found to exhibit potent positive inotropic effects in dogs, with certain compounds showing significant potency and long-acting oral activity. This suggests potential therapeutic applications in cardiovascular diseases (Robertson et al., 1986).

Antinociceptive Activity

Some pyridazinone derivatives demonstrated notable antinociceptive activity, surpassing that of aspirin in certain tests. This highlights the potential for developing new analgesic agents based on pyridazinone structures (Doğruer et al., 2000).

Chemical Properties and Applications

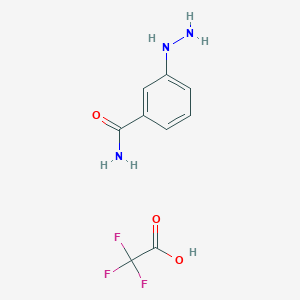

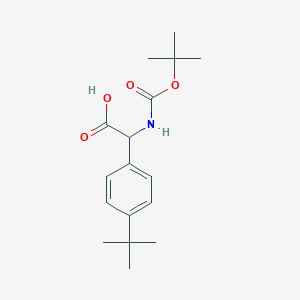

Electrophilic Amination of Amino Acids

N-Boc-oxaziridines were used for the efficient electrophilic amination of N-benzyl amino acids, leading to the preparation of enantiopure N,alpha,N,beta-orthogonally diprotected alpha-hydrazino acids. This method has implications for the synthesis of complex amino acid derivatives, including piperazic acid derivatives (Hannachi et al., 2004).

Analgesic and Anti-inflammatory Activities

A series of pyridazinone derivatives showed significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents for treating pain and inflammation (Doğruer & Şahin, 2003).

Antimicrobial Activity

Pyridazinone and its derivatives have been explored for antimicrobial properties, with some compounds displaying good antibacterial and antifungal activities. This suggests the possibility of developing new antimicrobial agents based on the pyridazinone scaffold (Hossan et al., 2012).

properties

IUPAC Name |

2-(4-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-13-5-7-14(8-6-13)12-15(20)17-9-3-11-19-16(21)4-2-10-18-19/h2,4-8,10H,3,9,11-12H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPRUGOWBSHYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382710.png)

![5-(methoxymethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2382713.png)

![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)

![ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382719.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2382725.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)

![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)